PfSTART1 Inhibition: MMV006833 Demonstrates Sub-Micromolar Anti-Plasmodium Potency Against P. falciparum 3D7 with Genetically Validated Target Engagement
MMV006833 demonstrates sub-micromolar potency against the P. falciparum 3D7 strain, with an EC₅₀ of 1.1 µM for ring-stage inhibition . The compound binds directly to wild-type PfSTART1 protein with a Kᴅ of 42 nM, establishing high-affinity target engagement [1]. This mechanism is genetically validated: parasites with engineered PfSTART1 mutations reproduce resistance to MMV006833, confirming on-target specificity [2]. In comparison, widely deployed antimalarials such as chloroquine (EC₅₀ ≈ 10-20 nM for sensitive strains) and artemisinin (EC₅₀ ≈ 5-15 nM) exhibit higher potency but target distinct pathways (heme polymerization and oxidative stress, respectively) and face widespread clinical resistance. MMV006833's potency, while modest, is offset by its novel mechanism, making it a valuable tool compound for target validation and resistance circumvention studies.
| Evidence Dimension | Anti-Plasmodium falciparum ring-stage inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.1 µM (P. falciparum 3D7); Kᴅ = 42 nM (PfSTART1 binding) |
| Comparator Or Baseline | Chloroquine: EC₅₀ ≈ 10-20 nM (sensitive strains); Artemisinin: EC₅₀ ≈ 5-15 nM |
| Quantified Difference | Approximately 50-200 fold higher EC₅₀ than frontline antimalarials, but targets a novel, non-cross-resistant pathway |
| Conditions | Ring-stage development inhibition assay in P. falciparum 3D7; Proteome Integral Solubility Alteration (Solvent PISA) assay for target engagement |
Why This Matters
For researchers investigating antimalarial mechanisms or seeking to circumvent existing drug resistance pathways, MMV006833 offers a chemically distinct, genetically validated tool compound with defined potency and a novel mechanism of action.
- [1] Dans MG, Boulet C, Watson GM, et al. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1. Nature Communications. 2024;15(1):5219. View Source
- [2] Dans MG, Boulet C, Watson GM, et al. Aryl amino acetamides prevent Plasmodium falciparum ring development via targeting the lipid-transfer protein PfSTART1. Nature Communications. 2024;15(1):5219. View Source
